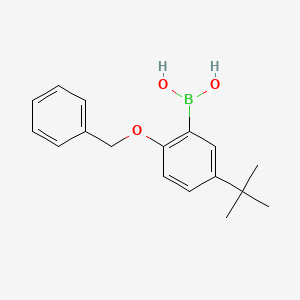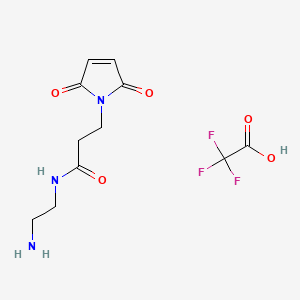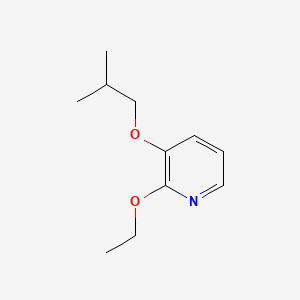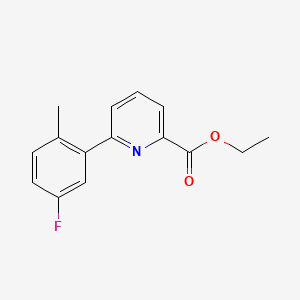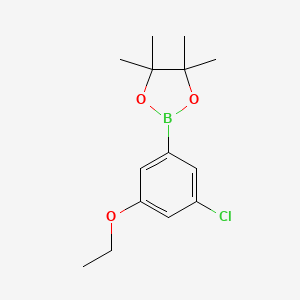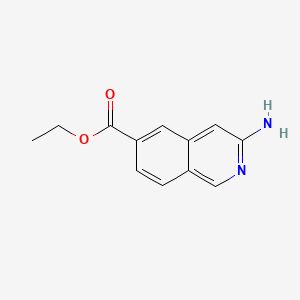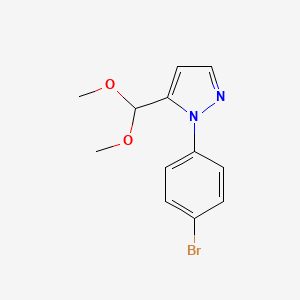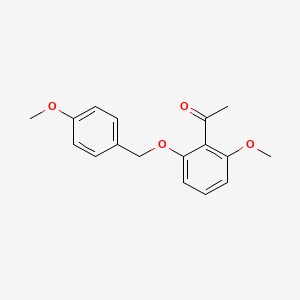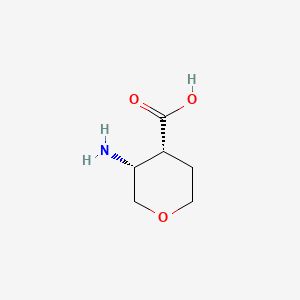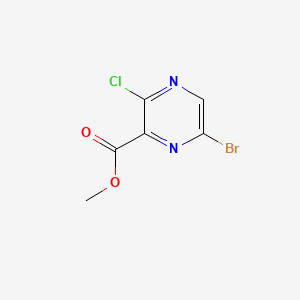
Methyl 6-bromo-3-chloropyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 6-bromo-3-chloropyrazine-2-carboxylate” is a chemical compound with the CAS Number: 1256921-67-1 . It has a molecular weight of 251.47 . The IUPAC name for this compound is methyl 6-bromo-3-chloro-2-pyrazinecarboxylate . It is a white to yellow-brown or yellow-green solid .
Molecular Structure Analysis
The InChI code for “Methyl 6-bromo-3-chloropyrazine-2-carboxylate” is 1S/C6H4BrClN2O2/c1-12-6 (11)4-5 (8)9-2-3 (7)10-4/h2H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 6-bromo-3-chloropyrazine-2-carboxylate” is a white to yellow-brown or yellow-green solid . It should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis and Biological Evaluation of Pyrazinecarboxamides
Researchers have developed substituted pyrazinecarboxamides through the condensation of substituted pyrazine-2-carboxylic acids with aminothiazoles or anilines. These compounds exhibit significant anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. Specifically, derivatives of substituted pyrazinecarboxylic acid have shown noteworthy activity against Mycobacterium tuberculosis and various fungal strains, demonstrating the potential of these compounds in addressing infectious diseases and in agrochemical applications (Doležal et al., 2006).
Pesticidal Activities of Novel Anthranilic Diamides
Novel anthranilic diamide derivatives, containing pyridylpyrazole along with iminodithiocarbamate or thiosemicarbazone motifs, have been synthesized and evaluated for their insecticidal and fungicidal activities. These studies revealed that certain compounds exhibit considerable efficacy against pests such as the oriental armyworm and fungi like Alternaria solani, showcasing the potential of methyl 6-bromo-3-chloropyrazine-2-carboxylate derivatives in developing new agrochemicals (Liu et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 6-bromo-3-chloropyrazine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLDHAIWCZRNOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-3-chloropyrazine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

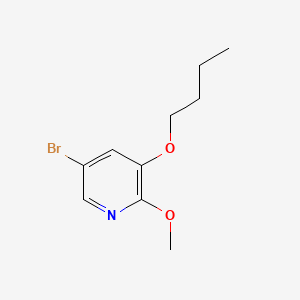
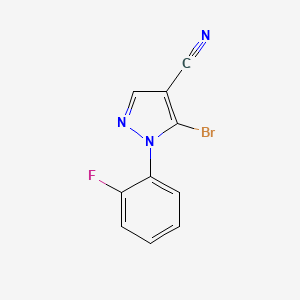
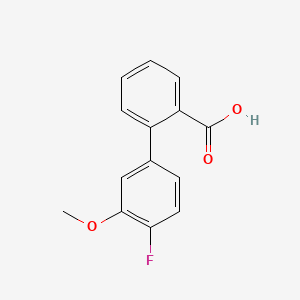
![Methyl 6-chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B578669.png)
